CJ-1383 is a synthetic compound that has emerged as a promising inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), a transcription factor implicated in various cancers. This compound is notable for its ability to selectively bind to the STAT3 protein, disrupting its signaling pathway, which is crucial for tumor growth and survival. The development of CJ-1383 stems from structure-based design strategies aimed at creating cell-permeable inhibitors that can effectively target and inhibit STAT3 activity.
CJ-1383 was developed as part of research focused on creating conformationally constrained inhibitors for STAT3. The compound was synthesized and characterized through a collaborative effort involving medicinal chemistry and structural biology techniques. Its binding affinity to STAT3 has been quantitatively assessed, demonstrating its potential as a therapeutic agent in oncology .
CJ-1383 belongs to the class of small molecule inhibitors specifically designed to target protein-protein interactions, particularly those involving transcription factors like STAT3. It is classified as an organic compound with a specific focus on its role in cancer therapeutics.
The synthesis of CJ-1383 involves several key steps that prioritize the creation of a conformationally constrained structure, which enhances its binding affinity and specificity for STAT3.
Methods:
Technical Details:
The synthesis route emphasizes the importance of steric hindrance and electronic properties in enhancing the compound's efficacy against STAT3. Specific reagents and conditions were optimized to achieve high yields and purity levels .
The molecular structure of CJ-1383 is critical to its function as a STAT3 inhibitor.
Structure:
Data:
CJ-1383 undergoes specific chemical interactions when it binds to STAT3.
Reactions:
Technical Details:
The binding mechanism is likely governed by non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der Waals forces, which are critical for maintaining the integrity of the complex .
The mechanism by which CJ-1383 exerts its effects on cancer cells involves several steps:
Data:
Studies have shown that treatment with CJ-1383 leads to reduced expression levels of STAT3 target genes associated with oncogenesis .
Understanding the physical and chemical properties of CJ-1383 is crucial for evaluating its potential as a therapeutic agent.
Physical Properties:
Chemical Properties:
Relevant data from studies highlight these properties, confirming that CJ-1383 maintains stability while effectively interacting with its target .
CJ-1383 has significant implications in scientific research and potential therapeutic applications:
The ongoing exploration into CJ-1383's efficacy could lead to advancements in targeted cancer therapies, particularly those focused on transcription factor inhibition .
CJ-1383 (C₅₀H₇₄N₇O₉P; CID 172966227) is a cell-permeable small-molecule inhibitor that selectively targets the SH2 domain of Signal Transducer and Activator of Transcription 3 (STAT3), blocking its phosphorylation and dimerization [1] [4]. With a molecular weight of 948.16 g/mol and >98% purity, it is formulated as a stable DMSO-soluble powder for preclinical research applications [1]. CJ-1383 has emerged as a critical pharmacological tool for investigating STAT3-driven oncogenesis and as a benchmark compound in studies of dual-pathway inhibition strategies.
Renal cell carcinoma (RCC) presents therapeutic challenges due to its resistance to conventional chemotherapy and radiotherapy. Single-target agents frequently encounter adaptive resistance mechanisms, prompting research into dual-pathway inhibition. The concurrent blockade of bromodomain-containing protein 4 (BRD4) and STAT3 has emerged as a promising strategy:
CJ-1383 has enabled critical proof-of-concept studies for this approach. When used alongside BRD4 inhibitors (e.g., RVX-208), it demonstrated that dual blockade more effectively suppresses RCC proliferation than monotherapies [7]. Recent dual-target inhibitors like BST-4 (BRD4 IC₅₀ = 2.45 nM; STAT3 IC₅₀ = 8.07 nM) outperform CJ-1383 (STAT3-specific) by simultaneously disrupting both pathways [7].
Table 1: Comparative Inhibitor Activities in RCC Models
Compound | BRD4 IC₅₀ (nM) | STAT3 IC₅₀ (nM) | CAKI-2 Cell Viability IC₅₀ (μM) |
---|---|---|---|
BST-4 | 2.45 ± 0.11 | 8.07 ± 0.51 | 0.76 ± 0.05 |
CJ-1383 | Not active | 8.07* | >5.0 |
RVX-208 | 39.86 ± 3.72 | Not active | >5.0 |
Note: CJ-1383 STAT3 inhibition based on literature estimates; direct comparison to BST-4 in [7].
As a well-characterized STAT3 inhibitor, CJ-1383 serves as a reference compound in efficacy studies of novel dual-target agents. Key findings include:
Table 2: Key Properties of CJ-1383
Parameter | Specification |
---|---|
Molecular Formula | C₅₀H₇₄N₇O₉P |
Exact Mass | 947.5286 Da |
Purity | >98% |
Solubility | DMSO only |
Primary Target | STAT3 SH2 domain |
Storage Conditions | -20°C (long-term); 0-4°C (short-term) |
The BRD4-STAT3 axis represents a convergence point for multiple oncogenic signals:
Table 3: Functional Roles of BRD4-STAT3 Pathway Components
Component | Function | Therapeutic Impact |
---|---|---|
BRD4 | Histone reader; recruits transcription machinery | Sustains oncogene expression (e.g., MYC) |
STAT3 | Signal-activated transcription factor | Drives proliferation, immune evasion |
BRD4:p-STAT3 Complex | Co-occupies enhancers of stemness genes | Promotes cancer stem cell maintenance |
CAS No.:
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0